5-Methyl-5-hexen-2-one

Description

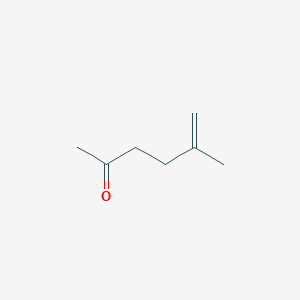

Structure

3D Structure

Properties

IUPAC Name |

5-methylhex-5-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6(2)4-5-7(3)8/h1,4-5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCIOOKAKHGVMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062928 | |

| Record name | 5-Hexen-2-one, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3240-09-3 | |

| Record name | 5-Methyl-5-hexen-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3240-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-5-hexen-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexen-2-one, 5-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hexen-2-one, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Hexen-2-one, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylhex-5-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-5-HEXEN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OVV4Q22O6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methyl-5-hexen-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

5-Methyl-5-hexen-2-one chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 5-Methyl-5-hexen-2-one, a ketone with applications as a flavoring agent.[1] It details its chemical identity, physical properties, and relevant experimental protocols for its synthesis and analysis.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 5-methylhex-5-en-2-one .[1][2] Other common synonyms include methallylacetone and 5-methylene-2-hexanone.[1]

The chemical structure consists of a six-carbon chain. A ketone functional group is located at the second carbon position (C2), and a double bond exists between the fifth (C5) and a methyl-substituted sixth carbon, forming a terminal alkene.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. This data is essential for its handling, application, and analysis in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O | [1] |

| Molecular Weight | 112.17 g/mol | [1][3] |

| CAS Number | 3240-09-3 | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 148-149 °C | [3][4] |

| Density | 0.865 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D 1.431 | [3][4] |

| Flash Point | 42 °C (107.6 °F) - closed cup | [5] |

| Solubility | Insoluble in water; soluble in fats | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

A common and efficient method for the synthesis of this compound involves the alkylation of an acetoacetic ester followed by a cleavage reaction.[6] This procedure is noted for its relatively high yield and straightforward execution.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Alkylation: The synthesis is initiated by the alkylation of acetoacetic ester using methallyl chloride (3-chloro-2-methylpropene).[6] Anhydrous potassium carbonate is added to a starting material of acetyl acetone.[6]

-

Cleavage: Following the alkylation, a cleavage reaction is performed.[6] The resulting ketoester is reacted with a 10% aqueous solution of sodium hydroxide (B78521) (NaOH).[6] The reaction mixture is stirred overnight and refluxed for one hour.[6]

-

Work-up and Purification: The sodium chloride (NaCl) formed is removed by filtration. The collected material is washed with ethanol. The final product is purified by distillation under normal pressure, followed by a second distillation under reduced pressure.[6]

This process has been reported to yield this compound at approximately 51% over a period of 17-21 hours.[6]

The purity and concentration of this compound can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

Methodology:

-

Column: Newcrom R1 HPLC column.[7]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier.[7] For standard detection, phosphoric acid is used. For Mass Spectrometry (MS) compatible applications, formic acid should be substituted for phosphoric acid.[7]

-

Application: This method is scalable and can be adapted for the isolation of impurities in preparative separations and is also suitable for pharmacokinetic studies.[7]

References

- 1. This compound | C7H12O | CID 228604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Hexen-2-one, 5-methyl- [webbook.nist.gov]

- 3. This compound 99 3240-09-3 [sigmaaldrich.com]

- 4. This compound | 3240-09-3 [chemicalbook.com]

- 5. This compound, 3240-09-3 [thegoodscentscompany.com]

- 6. odinity.com [odinity.com]

- 7. 5-Hexen-2-one, 5-methyl- | SIELC Technologies [sielc.com]

Physical properties of 5-Methyl-5-hexen-2-one (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 5-Methyl-5-hexen-2-one, a ketone with applications in the flavor and fragrance industry. The data presented is compiled from established scientific literature and supplier specifications, ensuring a reliable resource for laboratory and development work.

Core Physical Properties

The boiling point and density are fundamental physical constants crucial for the purification, handling, and storage of this compound. These properties are summarized below.

Data Presentation

| Physical Property | Value | Conditions |

| Boiling Point | 148-150 °C | @ 760 mmHg |

| Density | 0.865 g/mL | @ 25 °C |

Note: Minor variations in reported values exist across different sources, which is common for chemical data. The provided ranges represent the most consistently cited figures.[1][2][3]

Experimental Protocols

While specific experimental documentation for the determination of these exact values for this compound is not detailed in the provided literature, standard methodologies for determining the boiling point and density of liquid ketones are well-established.

Boiling Point Determination by Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for determining the boiling point of a compound like this compound is through distillation.

Objective: To purify the liquid and measure the temperature of the vapor that is in equilibrium with the liquid.

Apparatus:

-

Round-bottom flask

-

Heating mantle or oil bath

-

Distillation head (still head) with a port for a thermometer

-

Thermometer

-

Condenser (e.g., Liebig condenser)

-

Receiving flask

-

Boiling chips

Methodology:

-

The liquid sample (this compound) is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled. The thermometer bulb is positioned so that its top is level with the side arm of the distillation head leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured.

-

Cooling water is circulated through the outer jacket of the condenser.

-

The flask is gently heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

-

The vapor is cooled and condensed back into a liquid, which is collected in the receiving flask.

-

The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the substance.[4][5] The boiling point range is typically recorded from the first drop of distillate collected to when the temperature begins to drop after the bulk of the material has distilled.

Density Determination

Density is the mass per unit volume of a substance.

Objective: To measure the mass and volume of a sample of this compound at a specific temperature.

Apparatus:

-

Pycnometer (a flask with a specific, accurately known volume) or a graduated cylinder and an analytical balance.

-

Constant temperature water bath.

Methodology (using a pycnometer for high accuracy):

-

The empty pycnometer is weighed precisely.

-

The pycnometer is filled with the liquid sample.

-

The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).

-

The volume is adjusted precisely to the pycnometer's calibration mark. Any excess liquid is removed.

-

The filled pycnometer is weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Logical Workflow Visualization

The following diagram illustrates the generalized experimental workflow for determining the boiling point of a liquid ketone via distillation.

Caption: Boiling point determination via distillation workflow.

References

5-Methyl-5-hexen-2-one (CAS: 3240-09-3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-5-hexen-2-one (CAS Number: 3240-09-3), a naturally occurring unsaturated ketone. The document details its chemical identity, physicochemical properties, and a comprehensive synthesis protocol. While primarily utilized as a flavor and fragrance agent, its chemical structure as an α,β-unsaturated ketone suggests potential for biological activity, a topic explored herein based on the known reactivity of this chemical class. This guide consolidates key data to support further research and application development.

Chemical Identification and Properties

This compound is a colorless to pale yellow liquid with a characteristic fatty, green, and citrus-like odor.[1][2] It is found naturally in hazelnuts and the plant Pulchea arabica.[3]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 3240-09-3[1] |

| Molecular Formula | C₇H₁₂O[1] |

| Molecular Weight | 112.17 g/mol [1] |

| IUPAC Name | 5-methylhex-5-en-2-one[1] |

| SMILES | CC(=C)CCC(=O)C[1] |

| InChI | InChI=1S/C7H12O/c1-6(2)4-5-7(3)8/h1,4-5H2,2-3H3[1] |

| EC Number | 221-807-6 |

| FEMA Number | 3365[1][4] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Boiling Point | 148-149 °C | |

| Density | 0.865 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.431 | |

| Flash Point | 42 °C (107.6 °F) - closed cup | |

| Solubility | Insoluble in water; soluble in fats and ethanol (B145695). | [1] |

| Vapor Pressure | 4.45 mmHg at 25 °C (estimated) |

Synthesis of this compound

A well-established and straightforward method for the synthesis of this compound is through the alkylation of a β-diketone followed by a deacylation reaction. The following protocol is adapted from Organic Syntheses.

Experimental Protocol: Alkylation of 2,4-Pentanedione with Methallyl Chloride

This procedure details the reaction of methallyl chloride with 2,4-pentanedione in the presence of potassium carbonate to yield an intermediate which is then cleaved in situ to produce the final product.

Materials:

-

Anhydrous potassium carbonate (K₂CO₃)

-

Methallyl chloride (3-chloro-2-methyl-1-propene)

-

2,4-Pentanedione (acetylacetone)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate (B86663)

Equipment:

-

1-L round-bottomed flask

-

Reflux condenser

-

Distilling head and condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a 1-L round-bottomed flask equipped with a reflux condenser, add 78.0 g (0.56 mole) of anhydrous potassium carbonate, 45.0 g (0.50 mole) of methallyl chloride, 55.0 g (0.55 mole) of 2,4-pentanedione, and 300 ml of anhydrous ethanol.

-

Reflux the mixture on a steam bath for 16 hours.

-

Replace the reflux condenser with a distilling head and condenser, and distill approximately 200 ml of ethanol from the reaction mixture.

-

To the cooled residue, add 600 ml of ice water to dissolve the inorganic salts.

-

Extract the aqueous mixture with three portions of diethyl ether.

-

Combine the ether extracts and wash them twice with 100 ml of saturated sodium chloride solution.

-

Dry the ether solution over anhydrous magnesium sulfate for 30 minutes and then filter.

-

Evaporate the solvent from the filtrate.

-

Distill the residue through a 6-inch Vigreux column. Collect the fraction boiling at 145–155 °C. The expected yield is 26–29 g (47–52%).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

Table 3: Spectroscopic Data Summary

| Technique | Data Highlights |

| ¹H NMR | Data available on SpectraBase. Key signals would include those for the vinyl protons, the methyl group on the double bond, the methylene (B1212753) protons, and the methyl ketone protons. |

| ¹³C NMR | Data available on SpectraBase. Characteristic signals would include the carbonyl carbon, the olefinic carbons, and the various methyl and methylene carbons. |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available on the NIST WebBook. |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the C=O stretch in a ketone would be expected around 1715 cm⁻¹. |

| Kovats Retention Index | Standard non-polar: 792, 813; Standard polar: 1300.[1] |

Potential Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activity and mechanism of action of this compound in the context of drug development. However, as an α,β-unsaturated ketone, it belongs to a class of compounds known for their biological reactivity.

The key structural feature responsible for this reactivity is the electrophilic β-carbon, which can act as a Michael acceptor for nucleophilic residues in biological macromolecules, such as the cysteine residues in proteins. This covalent modification can lead to a range of cellular effects.

Potential Mechanisms of Action (Hypothesized):

-

Mitochondrial Toxicity: α,β-Unsaturated ketones have been identified as potential mitochondrial toxins.[5] They can deplete mitochondrial glutathione (B108866) and inhibit key enzymes in cellular respiration, leading to oxidative stress and apoptosis.

-

Enzyme Inhibition: The electrophilic nature of the double bond can lead to the irreversible inhibition of enzymes with critical nucleophilic residues in their active sites.[6]

-

Cytotoxicity: Through covalent modification of cellular nucleophiles, α,β-unsaturated ketones can disrupt cellular processes and induce cytotoxicity.[6][7] This property has been explored for the development of anticancer agents.[8][9]

-

Antioxidant and Anti-inflammatory Effects: Paradoxically, some α,β-unsaturated ketones can also exhibit antioxidant and anti-inflammatory effects, potentially through the activation of the Nrf2 signaling pathway.

It is important to note that the reactivity and biological effects of α,β-unsaturated ketones are highly dependent on the specific molecular structure.[7] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent," suggesting low toxicity at the concentrations found in food.[1] However, for therapeutic applications, a thorough investigation of its pharmacological and toxicological profile would be necessary.

Logical Relationship of α,β-Unsaturated Ketone Reactivity

Caption: Hypothesized biological activities of α,β-unsaturated ketones.

Conclusion

This compound is a well-characterized compound with established synthesis routes and physicochemical properties. Its primary application lies in the flavor and fragrance industry. While specific biological data relevant to drug development is currently limited, its classification as an α,β-unsaturated ketone suggests a potential for bioactivity that warrants further investigation. This guide provides a foundational resource for researchers interested in exploring the properties and potential applications of this molecule.

References

- 1. This compound | C7H12O | CID 228604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. odinity.com [odinity.com]

- 4. femaflavor.org [femaflavor.org]

- 5. Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Methyl-5-hexen-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-methyl-5-hexen-2-one. This document outlines the structural information revealed by NMR spectroscopy, supported by tabulated data, detailed experimental protocols, and visualizations of the molecular structure and key spectral correlations.

Introduction to this compound

This compound (C₇H₁₂O) is a ketone with a terminal double bond. Understanding its chemical structure is crucial for its application in various fields, including flavor and fragrance industries, and as a building block in organic synthesis. NMR spectroscopy is a powerful analytical technique for elucidating the precise structure and connectivity of atoms within a molecule.

Predicted NMR Spectral Data

Due to the limited availability of public, detailed experimental NMR data for this compound, the following sections are based on predicted spectral data, which provide a reliable estimation of the chemical shifts and coupling patterns.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons in the molecule. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H1 (CH₃-C=O) | 2.15 | Singlet (s) | 3H |

| H3 (-CH₂-C=O) | 2.65 | Triplet (t) | 2H |

| H4 (-CH₂-C=C) | 2.29 | Triplet (t) | 2H |

| H6 (CH₃-C=C) | 1.72 | Singlet (s) | 3H |

| H6' (C=CH₂) | 4.70 | Singlet (s) | 1H |

| H6'' (C=CH₂) | 4.75 | Singlet (s) | 1H |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The predicted chemical shifts for each carbon atom are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C1 (CH₃-C=O) | 29.8 |

| C2 (C=O) | 208.5 |

| C3 (-CH₂-C=O) | 43.5 |

| C4 (-CH₂-C=C) | 28.1 |

| C5 (C=CH₂) | 144.8 |

| C6 (CH₃-C=C) | 22.4 |

| C7 (C=CH₂) | 110.3 |

Structural Interpretation of NMR Spectra

The predicted NMR data allows for a detailed assignment of the signals to the corresponding protons and carbons in this compound.

¹H NMR Spectrum Interpretation

-

H1 (2.15 ppm, s, 3H): The singlet at 2.15 ppm integrating to three protons is characteristic of a methyl group attached to a carbonyl carbon.

-

H3 (2.65 ppm, t, 2H): The triplet at 2.65 ppm corresponds to the methylene (B1212753) group adjacent to the carbonyl group. It is split into a triplet by the neighboring methylene group at C4.

-

H4 (2.29 ppm, t, 2H): The triplet at 2.29 ppm is assigned to the methylene group adjacent to the double bond. It is split into a triplet by the neighboring methylene group at C3.

-

H6 (1.72 ppm, s, 3H): This singlet, integrating to three protons, is assigned to the methyl group on the double bond.

-

H6' and H6'' (4.70 and 4.75 ppm, s, 1H each): These two singlets in the vinylic region are characteristic of the two geminal protons on the terminal double bond. Their distinct chemical shifts are due to their different magnetic environments.

¹³C NMR Spectrum Interpretation

-

C1 (29.8 ppm): This upfield signal corresponds to the methyl carbon attached to the carbonyl group.

-

C2 (208.5 ppm): The signal at the most downfield position is characteristic of a ketone carbonyl carbon.

-

C3 (43.5 ppm): This signal is assigned to the methylene carbon adjacent to the carbonyl group.

-

C4 (28.1 ppm): This upfield signal corresponds to the other methylene carbon in the chain.

-

C5 (144.8 ppm): This downfield signal in the olefinic region is attributed to the quaternary carbon of the double bond.

-

C6 (22.4 ppm): This upfield signal is assigned to the methyl carbon attached to the double bond.

-

C7 (110.3 ppm): This signal in the olefinic region corresponds to the terminal methylene carbon of the double bond.

Experimental Protocols

While the presented data is predicted, a standard experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra is provided below for reference.

Sample Preparation

-

Sample Quantity: For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

-

Solvent: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

-

Filtration: To ensure a homogeneous magnetic field, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

-

Instrumentation: A standard NMR spectrometer with a field strength of 300-600 MHz is suitable for acquiring both ¹H and ¹³C spectra.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence.

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence with proton decoupling.

-

Spectral Width: Approximately 220-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-2048 scans, due to the lower natural abundance of ¹³C.

-

Visualizations

The following diagrams illustrate the structure and key NMR correlations for this compound.

Caption: Chemical structure of this compound with atom numbering.

Caption: Key NMR correlations for this compound.

Conclusion

This guide has provided a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound based on predicted data. The assignments of all proton and carbon signals have been presented in a clear, tabular format, and the structural basis for the observed chemical shifts and multiplicities has been explained. The included experimental protocols offer a practical guide for acquiring high-quality NMR data for this and similar compounds. The visualizations further aid in understanding the molecular structure and its NMR spectral features. This comprehensive analysis serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Methyl-5-hexen-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 5-Methyl-5-hexen-2-one (C₇H₁₂O), a ketone with a molecular weight of 112.17 g/mol .[1][2] Understanding the fragmentation of this and similar molecules is crucial for structural elucidation and identification in complex matrices. This document outlines the primary fragmentation pathways, presents quantitative data from its electron ionization mass spectrum, details a standard experimental protocol for analysis, and provides visual diagrams to illustrate the fragmentation processes and experimental workflow.

Core Fragmentation Mechanisms of Ketones

The fragmentation of aliphatic ketones in mass spectrometry is primarily governed by a few well-understood mechanisms. When a this compound molecule is ionized in the mass spectrometer, typically by electron impact (EI), it forms a molecular ion (M⁺•) which is energetically unstable and prone to dissociation.[3] The principal fragmentation pathways for ketones include α-cleavage and the McLafferty rearrangement.[4][5]

-

α-Cleavage: This involves the breaking of the bond between the carbonyl carbon and an adjacent carbon atom (the α-carbon).[5] This process results in the formation of a stable acylium ion.

-

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds that possess a γ-hydrogen (a hydrogen atom on the third carbon from the carbonyl group).[4][6] It involves the transfer of this hydrogen to the carbonyl oxygen through a six-membered transition state, leading to the elimination of a neutral alkene molecule and the formation of a resonance-stabilized enol radical cation.[3][6]

Fragmentation Pattern of this compound

The electron ionization (EI) mass spectrum of this compound is characterized by several key fragment ions. The molecular ion peak (M⁺•) is observed at a mass-to-charge ratio (m/z) of 112. The fragmentation pattern is a direct consequence of the molecule's structure, particularly the location of the carbonyl group and the double bond.

Quantitative Data Summary

The relative intensities of the major fragment ions observed in the electron ionization mass spectrum of this compound are summarized in the table below. This data is compiled from the NIST Mass Spectrometry Data Center.[1]

| m/z | Proposed Fragment Ion | Relative Intensity (%) | Fragmentation Pathway |

| 112 | [C₇H₁₂O]⁺• (Molecular Ion) | 15 | - |

| 97 | [C₆H₉O]⁺ | 5 | Loss of •CH₃ |

| 70 | [C₄H₆O]⁺• | 30 | McLafferty Rearrangement |

| 55 | [C₄H₇]⁺ | 100 | Allylic Cleavage |

| 43 | [CH₃CO]⁺ | 85 | α-Cleavage |

Interpretation of Major Fragments

-

m/z 112 [M]⁺•: This peak represents the intact molecular ion of this compound.

-

m/z 97: This ion is likely formed by the loss of a methyl radical (•CH₃) from the molecular ion.

-

m/z 70: This significant peak is characteristic of a McLafferty Rearrangement . In this compound, a γ-hydrogen is transferred from the C4 position to the carbonyl oxygen, followed by the cleavage of the C2-C3 bond, resulting in the elimination of a neutral propene molecule and the formation of an enol radical cation with m/z 70.

-

m/z 55: The base peak at m/z 55 is attributed to a stable allylic cation. This is likely formed by the cleavage of the C3-C4 bond, which is allylic to the double bond, leading to the formation of the [C₄H₇]⁺ cation.

-

m/z 43: This prominent peak is a classic indicator of an α-cleavage in a methyl ketone. The bond between the carbonyl carbon (C2) and the adjacent carbon (C3) breaks, resulting in the formation of a stable acylium ion, [CH₃CO]⁺.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following provides a generalized, yet detailed, methodology for obtaining the mass spectrum of this compound.

Objective: To generate a reproducible electron ionization mass spectrum of this compound for qualitative and quantitative analysis of its fragmentation pattern.

Instrumentation:

-

A gas chromatograph (GC) coupled to a mass spectrometer (MS) is the preferred setup for introducing the volatile analyte.

-

The mass spectrometer should be equipped with an electron ionization (EI) source.

-

A quadrupole or time-of-flight (TOF) mass analyzer is suitable for this analysis.

Reagents and Materials:

-

This compound standard, >98% purity.

-

High-purity solvent for sample dilution (e.g., methanol (B129727) or dichloromethane).

-

Inert gas for GC carrier gas (e.g., Helium or Nitrogen).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable volatile solvent.

-

GC Separation (if required):

-

Set the GC oven temperature program to ensure good separation from any impurities and the solvent front. A typical program might start at 50°C and ramp up to 250°C.

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

-

Ionization:

-

The eluent from the GC column is directed into the EI source of the mass spectrometer.

-

The molecules are bombarded with a beam of electrons, typically with an energy of 70 eV, to induce ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected by an electron multiplier or similar detector.

-

The signal is amplified and recorded by the data system.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-200).

-

The resulting spectrum will show the relative abundance of the molecular ion and its various fragment ions.

-

Visualizing the Fragmentation and Workflow

To further clarify the processes described, the following diagrams have been generated using the DOT language.

Caption: Fragmentation pathway of this compound.

Caption: General workflow for EI-MS analysis.

References

An In-depth Technical Guide to the FTIR Spectroscopic Analysis of 5-Methyl-5-hexen-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 5-Methyl-5-hexen-2-one. This document outlines the characteristic vibrational frequencies of the molecule's functional groups, a detailed experimental protocol for obtaining its infrared spectrum, and a logical workflow for the analysis.

Core Concept: Vibrational Spectroscopy of this compound

This compound is a ketone with the chemical formula C₇H₁₂O. Its structure features a carbonyl group (C=O), a carbon-carbon double bond (C=C), and both sp² and sp³ hybridized C-H bonds. FTIR spectroscopy is an essential analytical technique for identifying these functional groups by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational modes of the molecule's bonds.

Data Presentation: Expected Vibrational Frequencies

The following table summarizes the expected characteristic infrared absorption bands for the functional groups present in this compound. These ranges are based on established spectroscopic principles for ketones and alkenes.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| C=O Stretching | Ketone | ~1715 | Strong | The position of this peak is characteristic of a saturated aliphatic ketone. Conjugation with the C=C bond would lower this frequency, but they are not conjugated.[1] |

| =C-H Stretching | Alkene (sp² C-H) | 3000 - 3100 | Medium | This absorption appears at a higher frequency than the C-H stretching of alkanes.[2][3] |

| -C-H Stretching | Alkane (sp³ C-H) | 2850 - 2960 | Strong | These absorptions are due to the methyl and methylene (B1212753) groups in the molecule.[4][5] |

| C=C Stretching | Alkene | 1640 - 1680 | Medium | The intensity of this peak can sometimes be weak for symmetrically substituted alkenes. |

| =C-H Out-of-Plane Bending | 1,1-Disubstituted Alkene | ~890 | Strong | This is a characteristic and often intense band for geminal disubstituted alkenes (R₂C=CH₂).[4] |

| C-H Bending (Methyl/Methylene) | Alkane | 1375 - 1465 | Medium | These bands correspond to the scissoring and bending vibrations of the alkyl portions of the molecule. |

Experimental Protocol: FTIR Analysis of Liquid this compound

This section details a standard procedure for acquiring the FTIR spectrum of a neat liquid sample like this compound using the thin film method with salt plates. An alternative method using Attenuated Total Reflectance (ATR) is also briefly described.

Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Polished salt plates (e.g., NaCl or KBr) and a holder

-

Pasteur pipette or glass dropper

-

This compound sample

-

Appropriate solvent for cleaning (e.g., spectroscopic grade acetone (B3395972) or isopropanol)

-

Lens tissue

Procedure: Thin Film Method

-

Instrument Preparation: Ensure the FTIR spectrometer's sample compartment is purged with dry nitrogen or air to minimize atmospheric water and CO₂ interference.

-

Background Spectrum: Collect a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.

-

Sample Preparation:

-

Place a single drop of this compound onto the center of one of the salt plates.

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. Avoid introducing air bubbles.

-

-

Sample Analysis:

-

Place the assembled salt plates into the sample holder in the FTIR spectrometer's beam path.

-

Acquire the infrared spectrum. Typically, 16 to 32 scans are co-added to obtain a high signal-to-noise ratio. The data is collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The instrument's software will automatically process the raw data to produce a final spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with an appropriate solvent and lens tissue. Store the plates in a desiccator to prevent fogging from atmospheric moisture.

Alternative Procedure: Attenuated Total Reflectance (ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Spectrum: Collect a background spectrum with the clean, empty ATR crystal.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.

-

Sample Analysis: Acquire the spectrum as described in the thin film method.

-

Cleaning: Clean the ATR crystal with a suitable solvent and a soft cloth.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the FTIR analysis and the key functional groups of the molecule.

Caption: Experimental workflow for FTIR analysis.

Caption: Functional groups and their IR regions.

References

The Natural Occurrence of 5-Methyl-5-hexen-2-one in Plants and Foods: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-5-hexen-2-one is a volatile organic compound with a characteristic fruity and green aroma. It is recognized as a flavoring agent in the food industry and is also found as a natural constituent in some plants. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plants and foods. The document is intended for researchers, scientists, and professionals in drug development who are interested in the natural sources, analytical methodologies, and potential biosynthetic pathways of this compound. While the presence of this compound in certain natural sources has been reported, this guide also highlights the existing gaps in quantitative data and detailed biosynthetic information, paving the way for future research in this area.

Natural Occurrence of this compound

This compound has been identified as a naturally occurring volatile compound in a limited number of plant species. The primary sources cited in the literature include hazelnuts and the plant Pulchea Arabica.[1] Another related compound, 5-Hexen-2-one, 5-methyl-3-methylene, has been detected in tomatoes, although it has not been quantified. The following table summarizes the known natural sources of this compound. It is important to note that while the presence of this compound is documented, specific quantitative data remains largely unavailable in the current scientific literature.

| Plant/Food Source | Family | Part of Plant/Food | Quantitative Data (Concentration) | Reference |

| Hazelnut (Corylus avellana) | Betulaceae | Nut | Data not available in reviewed literature | [1] |

| Pulchea Arabica | Asteraceae | Not specified | Data not available in reviewed literature | [1] |

Experimental Protocols

The identification and quantification of volatile compounds like this compound from complex natural matrices require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common method employed for this purpose. Below are detailed methodologies adapted from studies on the analysis of volatile compounds in hazelnuts, which can be applied to the study of this compound.

Sample Preparation and Extraction of Volatile Compounds

a) Headspace Solid-Phase Microextraction (HS-SPME)

This technique is widely used for the extraction of volatile and semi-volatile compounds from solid and liquid samples.

-

Sample Preparation: A known quantity of the ground plant material (e.g., 2 grams of ground hazelnuts) is placed into a sealed headspace vial.

-

Internal Standard: An internal standard (e.g., 2-octanol (B43104) in methanol) is added to the sample for quantification purposes.

-

Extraction: The vial is incubated at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace. An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is then exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

-

Desorption: The SPME fiber is then retracted and inserted into the heated injection port of a gas chromatograph for thermal desorption of the analytes.

b) Solvent Extraction

-

Extraction: A known amount of the plant material is homogenized and extracted with a suitable organic solvent (e.g., diethyl ether or a mixture of pentane (B18724) and diethyl ether).

-

Concentration: The extract is carefully concentrated under a gentle stream of nitrogen to a smaller volume.

-

Analysis: An aliquot of the concentrated extract is injected into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph: A gas chromatograph equipped with a capillary column is used for the separation of the volatile compounds.

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms, or DB-WAX) is typically used.

-

Oven Temperature Program: A temperature gradient is applied to the oven to separate compounds with different boiling points. A typical program might start at 40°C, hold for a few minutes, and then ramp up to a final temperature of around 250°C.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

Injection: The sample is injected in splitless or split mode, depending on the concentration of the analytes.

-

-

Mass Spectrometer: The mass spectrometer is used for the detection and identification of the separated compounds.

-

Ionization: Electron ionization (EI) at 70 eV is typically used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectra are recorded over a specific mass range (e.g., m/z 35-400).

-

Compound Identification and Quantification

-

Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard and with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The concentration of the compound is determined by creating a calibration curve using a series of standard solutions of known concentrations. The peak area of the compound in the sample is compared to the calibration curve, and the concentration is calculated relative to the internal standard.

Signaling Pathways and Biosynthesis

The biosynthetic pathway of this compound in plants has not been explicitly elucidated. However, it is likely derived from the metabolism of fatty acids or branched-chain amino acids. Aliphatic ketones in plants can be formed through various pathways, including the β-oxidation of fatty acids followed by decarboxylation.

The diagram below illustrates a generalized workflow for the analysis of volatile compounds from a plant matrix, which would be applicable for the study of this compound.

Caption: A generalized workflow for the analysis of this compound from plant materials.

A potential, though speculative, biosynthetic relationship could involve the degradation of larger unsaturated precursors. The following diagram illustrates a logical relationship for a hypothetical biosynthetic origin.

Caption: A hypothetical biosynthetic pathway leading to the formation of this compound.

Conclusion and Future Directions

This compound is a naturally occurring volatile compound found in hazelnuts and Pulchea Arabica. Despite its recognized presence, there is a significant lack of quantitative data regarding its concentration in these and other potential natural sources. The experimental protocols outlined in this guide, primarily based on HS-SPME followed by GC-MS analysis, provide a robust framework for future research aimed at quantifying this compound.

Further research is crucial to:

-

Quantify the concentration of this compound in hazelnuts, Pulchea Arabica, and other plants and foods.

-

Elucidate the specific biosynthetic pathway leading to the formation of this compound in plants.

-

Investigate the potential biological activities of this compound, which could be of interest for drug development and other applications.

Addressing these knowledge gaps will provide a more complete understanding of the natural occurrence and significance of this compound.

References

Keto-Enol Tautomerism in 5-Methyl-5-hexen-2-one: A Technical Guide for Researchers

Abstract

Keto-enol tautomerism is a fundamental concept in organic chemistry involving the interconversion of a ketone or aldehyde (keto form) and its corresponding vinyl alcohol (enol form). While extensively studied in β-dicarbonyl compounds, the tautomerism in simple unsaturated ketones such as 5-Methyl-5-hexen-2-one presents a unique case study. This technical guide provides an in-depth analysis of the keto-enol tautomerism in this compound, detailing the theoretical underpinnings, experimental protocols for quantification, and computational approaches for modeling this equilibrium. The content is tailored for researchers, scientists, and drug development professionals who require a comprehensive understanding of tautomeric forms for applications in medicinal chemistry, reaction kinetics, and material science.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a form of constitutional isomerism where isomers are in dynamic equilibrium and can be readily interconverted.[1][2] The interconversion involves the migration of a proton and the shifting of bonding electrons.[1] For most simple ketones and aldehydes, the equilibrium lies heavily in favor of the more stable keto form.[1][3] This preference is primarily due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond.

However, several structural factors can influence the position of this equilibrium and increase the stability of the enol tautomer. These include:

-

Conjugation: Extended π-systems can stabilize the enol form.[1][4]

-

Hydrogen Bonding: Intramolecular hydrogen bonding in the enol form can significantly increase its stability.[1][4]

-

Aromaticity: If the enol is part of an aromatic ring, the enol form will be highly favored.[1]

-

Substitution: Increased substitution on the double bond of the enol can enhance its stability.[1]

In the case of this compound, the molecule possesses an isolated double bond, which does not directly conjugate with the potential enol double bond. Therefore, a significant shift towards the enol form is not anticipated under standard conditions.

Tautomeric Forms of this compound

The keto-enol tautomerism of this compound can result in two possible enol forms due to the presence of α-hydrogens on both sides of the carbonyl group.

Caption: Keto-enol tautomeric equilibria for this compound.

Experimental Determination of Tautomeric Equilibrium

The primary experimental technique for quantifying keto-enol equilibria is Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7] Both ¹H and ¹³C NMR can be utilized to identify and quantify the different tautomers present in a sample.

NMR Spectroscopy Protocol

The following protocol outlines the steps for determining the keto-enol equilibrium of this compound using ¹H NMR.

Objective: To quantify the percentage of keto and enol forms of this compound in different solvents and at various temperatures.

Materials:

-

This compound (purified)

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Procedure:

-

Sample Preparation: Prepare solutions of this compound in the chosen deuterated solvents at a known concentration (e.g., 10 mg/mL).

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum for each sample at a controlled temperature (e.g., 298 K).

-

Ensure a sufficient relaxation delay (D1) to allow for accurate integration of all signals.

-

-

Signal Identification:

-

Keto Form: Identify the characteristic signals for the keto tautomer. The α-protons adjacent to the carbonyl group will typically appear in the δ 2.0-2.5 ppm region.

-

Enol Form: Identify the characteristic signals for the enol tautomer(s). The vinylic proton of the enol will appear in the δ 4.5-5.5 ppm region, and the hydroxyl proton will be a broad singlet, the chemical shift of which is solvent-dependent.

-

-

Integration and Quantification:

-

Carefully integrate the signals corresponding to unique protons of the keto and enol forms.[7]

-

The percentage of each tautomer can be calculated using the following formula: % Enol = [Integral of Enol signal / (Integral of Enol signal + Integral of Keto signal)] x 100

-

-

Temperature and Solvent Effects: Repeat the measurements at different temperatures and in various solvents to investigate their influence on the equilibrium position.[6]

Caption: Experimental workflow for NMR analysis of keto-enol tautomerism.

Expected Quantitative Data

| Solvent (at 298 K) | % Keto Form (Expected) | % Enol Form (Expected) | Equilibrium Constant (Keq = [Enol]/[Keto]) |

| CDCl₃ (Chloroform-d) | > 99.9% | < 0.1% | < 0.001 |

| DMSO-d₆ (DMSO-d6) | > 99.5% | < 0.5% | < 0.005 |

| Acetone-d₆ | > 99.8% | < 0.2% | < 0.002 |

Table 1: Hypothetical Tautomeric Composition of this compound in Various Solvents.

Computational Modeling of Tautomerism

Computational chemistry provides a powerful tool for investigating the relative stabilities of tautomers and the energy barriers for their interconversion.[8][9][10] Density Functional Theory (DFT) is a commonly employed method for such studies.

Computational Protocol

Objective: To calculate the relative energies of the keto and enol tautomers of this compound and the transition state for their interconversion.

Methodology:

-

Structure Optimization:

-

Build the 3D structures of the keto and both enol tautomers.

-

Perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)).

-

-

Frequency Calculations:

-

Perform frequency calculations on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).

-

-

Transition State Search:

-

Locate the transition state structure for the interconversion between the keto and the more stable enol form using a method like the Berny algorithm.

-

Confirm the transition state by frequency analysis (one imaginary frequency).

-

-

Solvent Effects:

-

Incorporate the effects of different solvents using a continuum solvation model (e.g., PCM, SMD).

-

-

Energy Profile:

-

Calculate the relative energies of the reactants, transition state, and products to construct a reaction energy profile.

-

Caption: Workflow for computational analysis of keto-enol tautomerism.

Predicted Computational Data

The following table presents predicted relative Gibbs free energies for the tautomers of this compound in the gas phase.

| Tautomer | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| Keto Form | 0.00 (Reference) |

| Enol Form 1 | +10 to +15 |

| Enol Form 2 | +12 to +18 |

Table 2: Predicted Relative Gibbs Free Energies of Tautomers in the Gas Phase.

Implications for Drug Development and Research

The tautomeric state of a molecule can have profound effects on its physicochemical properties and biological activity. For instance:

-

Receptor Binding: Different tautomers may exhibit different binding affinities to a biological target.

-

Pharmacokinetics: Properties such as solubility, lipophilicity, and membrane permeability can be influenced by the predominant tautomeric form.

-

Metabolism: The metabolic fate of a drug can vary depending on its tautomeric state.

A thorough understanding and characterization of the keto-enol tautomerism of lead compounds and drug candidates containing ketone functionalities are therefore crucial in the drug discovery and development process.

Conclusion

The keto-enol tautomerism of this compound, while expected to strongly favor the keto form, provides an excellent model system for applying modern experimental and computational techniques to study tautomeric equilibria. The methodologies outlined in this guide, including NMR spectroscopy and DFT calculations, offer a robust framework for researchers to quantitatively assess the tautomeric landscape of this and other unsaturated ketones. Such analyses are vital for a comprehensive understanding of molecular behavior in various chemical and biological contexts.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. cores.research.asu.edu [cores.research.asu.edu]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

- 8. comporgchem.com [comporgchem.com]

- 9. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 5-Methyl-5-hexen-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Methyl-5-hexen-2-one, a ketone with applications in various chemical syntheses and as a flavoring agent. Understanding its solubility in different organic solvents is crucial for its effective use in research, development, and manufacturing processes. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing its solubility.

Core Technical Data

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O | [1] |

| Molecular Weight | 112.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 148-149 °C at 760 mmHg | [2] |

| Density | 0.865 g/mL at 25 °C | [2] |

| logP (o/w) | 1.439 (estimated) | [3] |

Solubility of this compound in Organic Solvents at 25°C

The following table summarizes the quantitative solubility of this compound in a range of common organic solvents at a standard temperature of 25°C.

| Solvent | Chemical Class | Solubility (g/L) at 25°C |

| Methanol | Alcohol | 583.19 |

| Ethanol | Alcohol | 481.57 |

| Isopropanol | Alcohol | 512.99 |

| n-Propanol | Alcohol | 444.53 |

| n-Butanol | Alcohol | 383.32 |

| Isobutanol | Alcohol | 341.52 |

| sec-Butanol | Alcohol | 455.93 |

| n-Pentanol | Alcohol | 232.09 |

| Ethylene Glycol | Glycol | 259.61 |

| Acetone | Ketone | 343.75 |

| 2-Butanone | Ketone | 328.84 |

| Chloroform | Halogenated Hydrocarbon | 421.77 |

| Diethyl Ether | Ether | Miscible (qualitative) |

| Tetrahydrofuran (THF) | Ether | 347.76 |

| 1,4-Dioxane | Ether | 267.24 |

| Ethyl Acetate | Ester | 198.81 |

| Methyl Acetate | Ester | 281.21 |

| Acetonitrile | Nitrile | 195.44 |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 273.89 |

| N,N-Dimethylformamide (DMF) | Amide | 554.74 |

| Toluene | Aromatic Hydrocarbon | 72.8 |

| n-Hexane | Aliphatic Hydrocarbon | 58.54 |

| Cyclohexane | Alicyclic Hydrocarbon | 28.26 |

| Water | Protic Solvent | 4.177 (est.) |

Note: Data is primarily sourced from Scent.vn, with qualitative information from other sources.[4]

Experimental Protocols

Determination of Quantitative Solubility

This protocol outlines a standard method for determining the solubility of a liquid analyte, such as this compound, in a liquid organic solvent.

Objective: To quantitatively determine the concentration of this compound in a saturated solution of a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analysis method

-

Centrifuge (optional)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed glass vial. The excess solute should be clearly visible as a separate phase.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is considered at equilibrium when the concentration of the solute in the solvent phase remains constant over time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the mixture to stand undisturbed at the constant temperature for at least 12 hours to allow for phase separation. If separation is slow, the sample can be centrifuged at the controlled temperature.

-

Carefully extract an aliquot of the clear, saturated solvent phase using a pipette or syringe. It is critical to avoid disturbing the undissolved solute.

-

Filter the collected aliquot through a chemically compatible syringe filter to remove any microscopic undissolved droplets.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the calibration standards and the diluted sample using a validated analytical method, such as GC-FID.

-

Construct a calibration curve by plotting the instrument response against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

-

Mandatory Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound in an organic solvent.

Caption: Workflow for the experimental determination of solubility.

References

Molecular weight and formula for 5-Methyl-5-hexen-2-one

For Researchers, Scientists, and Drug Development Professionals

Chemical Formula: C₇H₁₂O

Molecular Weight: 112.17 g/mol [1]

This technical guide provides an in-depth overview of 5-Methyl-5-hexen-2-one, a ketone compound with applications in the flavor and fragrance industries. This document consolidates key chemical and physical properties, safety data, and a detailed experimental protocol for its synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, providing a quick reference for laboratory and research applications.

| Property | Value | Reference |

| Molecular Weight | 112.17 g/mol | [1] |

| CAS Number | 3240-09-3 | [2] |

| Density | 0.865 g/mL at 25 °C | |

| Boiling Point | 148-149 °C | |

| Refractive Index | 1.431 (n20/D) | |

| Flash Point | 42 °C (107.6 °F) - closed cup | |

| FEMA Number | 3365 | [1] |

Experimental Protocol: Synthesis of this compound

A common and cost-effective method for the synthesis of this compound is through the alkylation of an acetoacetic ester followed by cleavage.[3] The following protocol is based on the "Organic Syntheses Method".[3]

Materials:

-

Acetoacetic ester

-

Methallyl chloride

-

Sodium ethoxide

-

Sodium hydroxide (B78521) (10% aqueous solution)

-

Sodium chloride

-

Diphenyl ether

Procedure:

-

Alkylation: React acetoacetic ester with methallyl chloride in the presence of sodium ethoxide in an ethanol solution.

-

Reflux: Stir the reaction mixture continuously overnight and then reflux for an additional hour.

-

Extraction: After reflux, filter the mixture to remove the precipitated sodium chloride.

-

Washing: Wash the acquired material with ethanol.

-

Distillation: Distill the ethanol solution under normal atmospheric pressure.

-

Vacuum Distillation: Perform a second distillation under reduced pressure (90-110°C/15mmHg) to obtain 3-methyl-4-carboethoxyhexan-5-one.

-

Cleavage: React the purified ketoester with a 10% aqueous solution of sodium hydroxide.

-

Final Purification: The resulting product, this compound, can be further purified by distillation.

This method typically results in a yield of approximately 51%.[3]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.

Caption: Workflow for the synthesis of this compound.

Biological Activity and Potential Applications

This compound is primarily utilized as a flavoring and fragrance agent, found naturally in hazelnuts and the plant Pulchea arabica.[3] Its characteristic odor is described as fatty, green, and citrus-like.[1]

From a drug development perspective, the α,β-unsaturated ketone moiety in its structure suggests potential for biological activity. Such compounds can undergo Michael addition reactions with cellular nucleophiles, such as cysteine residues in proteins. This reactivity could lead to various cellular effects, including cytotoxicity and enzyme inhibition. While specific research on the biological pathways affected by this compound is limited, related α,β-unsaturated ketones have been investigated for their potential antimicrobial and cytotoxic properties. Further research is warranted to explore the therapeutic or toxicological profile of this compound.

Spectroscopic Data

Detailed spectroscopic data, including 1H NMR, 13C NMR, and mass spectrometry, are available for this compound through various chemical databases, which are essential for its identification and characterization in a research setting.

References

An In-depth Technical Guide on the Thermochemical Data and Stability of 5-Methyl-5-hexen-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-5-hexen-2-one, a β,γ-unsaturated ketone, is a molecule of interest in various chemical research domains, including flavor and fragrance chemistry, as well as a potential building block in organic synthesis. A thorough understanding of its thermochemical properties and stability is paramount for its effective application and for the design of processes involving this compound. This technical guide provides a comprehensive overview of the available thermochemical data, stability profile, and relevant experimental methodologies for this compound.

Thermochemical Data

Quantitative thermochemical data for this compound is not extensively reported in publicly available literature. The following tables summarize the available physical properties and the limited thermochemical data. In the absence of experimentally determined values for key thermochemical properties like enthalpy of formation, entropy, and heat capacity, data from computational chemistry databases and estimations based on analogous compounds are often utilized.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O | [NIST WebBook] |

| Molecular Weight | 112.17 g/mol | [NIST WebBook] |

| CAS Number | 3240-09-3 | [NIST WebBook] |

| Boiling Point | 148-149 °C at 760 mmHg | Sigma-Aldrich |

| Density | 0.865 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | 1.431 at 20 °C | Sigma-Aldrich |

Table 2: Thermochemical Properties of this compound

| Property | Value | Method | Reference |

| Ionization Energy | 9.40 eV | Photoelectron Spectroscopy | [NIST WebBook] |

| Standard Enthalpy of Formation (gas, 298.15 K) | Data not available | - | - |

| Standard Molar Entropy (gas, 298.15 K) | Data not available | - | - |

| Molar Heat Capacity at constant pressure (gas) | Data not available | - | - |

Note: The absence of key thermochemical data highlights a research gap that could be addressed through experimental calorimetry or high-level computational studies.

Stability and Reactivity

The stability of this compound is influenced by its β,γ-unsaturated ketone functional group. This class of compounds is known to undergo specific types of reactions, particularly isomerization and decomposition under certain conditions.

Isomerization

One of the most significant aspects of the stability of β,γ-unsaturated ketones is their propensity to isomerize to the more thermodynamically stable α,β-unsaturated isomers. This isomerization can be catalyzed by acids or bases, or induced photochemically.

Photochemical Isomerization:

Upon exposure to ultraviolet radiation, β,γ-unsaturated ketones can undergo a variety of photochemical reactions. A common pathway is the[1][2]-acyl shift, which can lead to the formation of a cyclopropyl (B3062369) ketone. Another possibility is the isomerization to the conjugated α,β-unsaturated ketone.

Caption: Potential photochemical isomerization pathways of this compound.

Thermal Decomposition

At elevated temperatures, aliphatic ketones can undergo decomposition through various radical mechanisms. The primary decomposition pathways for ketones typically involve α-cleavage (Norrish Type I) or γ-hydrogen abstraction (Norrish Type II) for ketones with accessible γ-hydrogens. For this compound, both pathways are plausible and would lead to a complex mixture of smaller molecules.

Experimental Protocols

Precise determination of the thermochemical data for this compound requires rigorous experimental procedures. The following sections outline the standard methodologies for measuring key thermochemical properties.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) can be determined indirectly from the standard enthalpy of combustion (ΔcH°). The enthalpy of combustion is measured using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity this compound (typically encapsulated in a gelatin capsule for volatile liquids) is placed in a crucible inside the bomb calorimeter.

-

Bomb Assembly: The bomb is sealed and pressurized with an excess of pure oxygen (typically to 30 atm).

-

Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's insulated container. The initial temperature is recorded.

-

Combustion: The sample is ignited electrically via a fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

Temperature Measurement: The temperature of the water is monitored until a maximum is reached and the system begins to cool.

-

Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the fuse wire and any side reactions (e.g., formation of nitric acid).

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Caption: Experimental workflow for determining the enthalpy of formation.

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

The molar heat capacity (Cp) of liquid this compound can be measured using a differential scanning calorimeter.

Methodology:

-

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium).

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

DSC Measurement: The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 K/min) over the desired temperature range. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The heat capacity is calculated by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) run under the identical conditions. The heat flow difference is directly proportional to the heat capacity of the sample.

Conclusion

This technical guide has summarized the currently available thermochemical and stability data for this compound. While some physical properties are well-documented, a significant gap exists in the experimental thermochemical data, particularly for its enthalpy of formation, entropy, and heat capacity. The stability of this compound is governed by its β,γ-unsaturated ketone structure, with isomerization to the more stable α,β-conjugated system being a key consideration, especially under photochemical conditions. The outlined experimental protocols for bomb calorimetry and differential scanning calorimetry provide a clear path for obtaining the missing crucial thermochemical parameters. Further research to determine these values would be highly beneficial for the scientific and industrial communities that utilize this compound.

References

Initial Toxicological and Safety Profile of 5-Methyl-5-hexen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dated: December 22, 2025

This technical guide provides a comprehensive overview of the initial toxicological and safety data available for 5-Methyl-5-hexen-2-one (CAS No. 3240-09-3). The information is compiled from publicly available regulatory assessments, supplier safety data, and scientific literature on structurally related compounds. This document is intended to serve as a foundational resource for professionals involved in the research, development, and safety assessment of this substance.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a strong, fatty, green, citrus-like odor.[1] It is a ketone and an α,β-unsaturated carbonyl compound.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C7H12O | |

| Molecular Weight | 112.17 g/mol | |